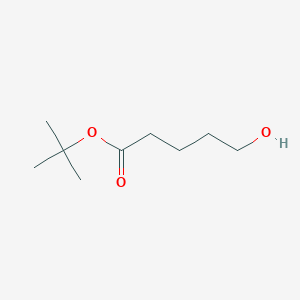
Tert-butyl 5-hydroxypentanoate
Übersicht
Beschreibung
Tert-butyl 5-hydroxypentanoate is a chemical compound with the molecular formula C9H18O3 . It has a molecular weight of 174.24 g/mol . The compound appears as a pale yellow oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds like tert-butyl hydroperoxide have been studied for their thermal reactions and decomposition characteristics .Physical And Chemical Properties Analysis
This compound is a pale yellow oil with a molecular weight of 174.24 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolic Engineering and Terpenoid Biosynthesis
Metabolic engineering of terpenoids in plants highlights the potential of using tert-butyl 5-hydroxypentanoate as a precursor in the biosynthesis of monoterpenoids and sesquiterpenoids. This engineering can enhance disease resistance, pest management, and the production of medicinal compounds in crops. The process is subject to considerations like the subcellular localization of precursor pools and the activity of endogenous enzymes that modify the introduced terpenoid skeleton. These studies contribute fundamentally to understanding terpenoid biosynthesis and its regulation, offering avenues for novel biological activities and agricultural improvements A. Aharoni et al., 2006.
Synthetic Phenolic Antioxidants and Environmental Impact
Research into synthetic phenolic antioxidants (SPAs) like this compound assesses their environmental occurrence, human exposure, and toxicity. SPAs, found in various commercial products, have been detected in multiple environmental matrices. Studies highlight the need for understanding the environmental behaviors of novel SPAs, their human exposure pathways, and the toxicological effects of both parent compounds and transformation products. This research points towards developing SPAs with lower toxicity and environmental impact, suggesting a potential area for applying this compound derivatives Runzeng Liu & S. Mabury, 2020.
Decomposition in Environmental Remediation
Studies on the decomposition of tert-butyl compounds, such as methyl tert-butyl ether, using cold plasma reactors, shed light on the environmental remediation potential of related tert-butyl compounds like this compound. This research demonstrates the feasibility of applying radio frequency plasma for decomposing and converting these compounds into less harmful substances, offering insights into environmental engineering and pollution mitigation strategies L. Hsieh et al., 2011.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUZHFNXIEHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91420-49-4 | |
| Record name | tert-butyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)
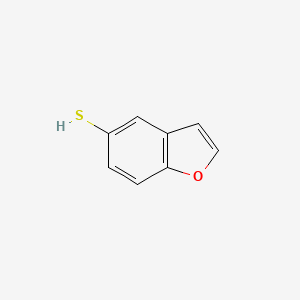
![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)



![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
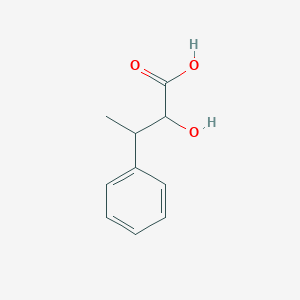

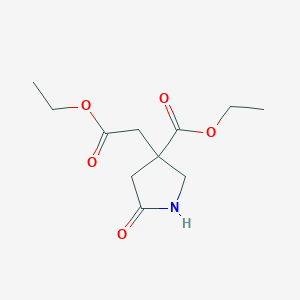

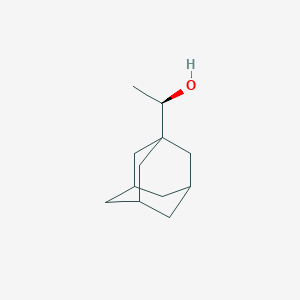
![1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389134.png)
